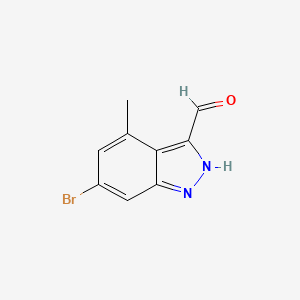

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde

描述

Table 1: Key Spectroscopic Parameters for this compound

Comparative Analysis of Tautomeric Forms in Indazole Derivatives

The tautomeric behavior of indazole derivatives represents a fundamental aspect of their structural chemistry, with significant implications for molecular recognition and biological activity. Indazole compounds can exist in two primary tautomeric forms: the 1H-indazole and 2H-indazole configurations, which differ in the position of the hydrogen atom within the pyrazole ring. The 1H-tautomer features the hydrogen atom bonded to the N1 nitrogen, while the 2H-tautomer has the hydrogen attached to the N2 nitrogen. This tautomeric equilibrium is influenced by various factors including substituent effects, solvent polarity, and intermolecular interactions.

Comprehensive studies of indazole-3-carbaldehyde derivatives have demonstrated that tautomeric preferences are highly dependent on the surrounding chemical environment. In polar aprotic solvents such as dimethyl sulfoxide, the 1H-tautomer typically predominates due to favorable solvation effects and reduced intramolecular hydrogen bonding. Conversely, in less polar solvents like chloroform or dichloromethane, the 2H-tautomer can be stabilized through strong intramolecular hydrogen bonding between the NH group and the carbonyl oxygen of the aldehyde substituent. This solvent-dependent tautomeric behavior has been confirmed through variable-temperature nuclear magnetic resonance spectroscopy studies.

The presence of halogen substituents, particularly bromine at the 6-position, introduces additional electronic effects that influence tautomeric equilibria. Bromine's electron-withdrawing character affects the electron density distribution within the indazole ring, potentially stabilizing one tautomeric form over another through inductive effects. Crystallographic analysis has revealed that certain substituted indazole derivatives can crystallize in polymorphic forms representing different tautomers, with yellow and red polymorphs corresponding to 1H and 2H tautomers respectively.

Density functional theory calculations have provided quantitative insights into the relative energies of different tautomeric forms. The energy difference between 1H and 2H tautomers typically ranges from 2 to 8 kilocalories per mole, depending on the specific substitution pattern and computational methodology employed. These calculations indicate that the formation of centrosymmetric dimers through hydrogen bonding can significantly stabilize specific tautomeric forms, particularly in the solid state and concentrated solutions.

Electronic Structure Modeling via Density Functional Theory Calculations

Density functional theory calculations have emerged as a powerful computational tool for understanding the electronic structure and energetic properties of this compound. These calculations provide detailed insights into the frontier molecular orbitals, electronic charge distribution, and thermodynamic stability of different molecular conformations. Recent computational studies utilizing Gaussian 09 software with various exchange-correlation functionals have revealed important electronic characteristics of halogenated indazole derivatives.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding the compound's electronic properties and potential reactivity. Density functional theory calculations have shown that indazole derivatives with specific substitution patterns exhibit substantial highest occupied molecular orbital to lowest unoccupied molecular orbital energy gaps, indicating enhanced electronic stability. The presence of bromine substituents significantly influences the orbital energies through both inductive and mesomeric effects, with the bromine atom's lone pairs participating in π-conjugation with the aromatic system.

Charge density analysis through density functional theory calculations has revealed the electronic effects of different substituents on the indazole framework. The bromine atom at position 6 introduces significant electron density redistribution, affecting the electrostatic potential surface and reactivity patterns. The methyl group at position 4 provides electron-donating character that partially counteracts the electron-withdrawing effect of the bromine substituent. The aldehyde group creates a region of electrophilic character that influences intermolecular interactions and potential reaction pathways.

Computational analysis of vibrational frequencies through density functional theory methods has provided theoretical validation for experimental infrared spectroscopy observations. Calculated vibrational modes show excellent agreement with experimental frequencies when appropriate scaling factors are applied. The theoretical analysis has identified specific vibrational modes associated with the aldehyde group, indazole ring breathing modes, and carbon-bromine stretching vibrations. These calculations also predict the intensity patterns observed in experimental infrared spectra.

Table 3: Density Functional Theory Calculated Electronic Properties

Halogen Bonding Interactions and Their Impact on Molecular Packing

Halogen bonding represents a fundamental non-covalent interaction that significantly influences the supramolecular chemistry and crystalline packing of brominated indazole derivatives. The bromine atom in this compound serves as a halogen bond donor through its σ-hole, a region of positive electrostatic potential located along the carbon-bromine bond axis. This interaction occurs when the bromine atom forms attractive contacts with electron-rich species such as nitrogen atoms, oxygen atoms, or π-electron systems, with bond angles approaching linearity similar to hydrogen bonding patterns.

Crystallographic studies of halogenated organic compounds have demonstrated that halogen bonding can direct specific molecular packing arrangements and influence physical properties such as melting points and solubility. The strength of halogen bonding interactions involving bromine typically ranges from 5 to 20 kilocalories per mole, making these interactions sufficiently strong to compete with other intermolecular forces in determining crystal structure. The effectiveness of halogen bonding in overcoming the general reluctance of fluorinated and halogenated compounds to interact favorably with hydrocarbons has been extensively documented.

In the context of indazole derivatives, halogen bonding interactions can occur between the bromine substituent and various electron-donor sites within the same molecule or neighboring molecules. The nitrogen atoms within the indazole ring system serve as potential halogen bond acceptors, while the carbonyl oxygen of the aldehyde group provides an additional acceptor site. These interactions can lead to the formation of one-dimensional infinite chains or two-dimensional networks, depending on the specific geometric constraints and competing intermolecular forces.

The impact of halogen bonding on molecular packing extends beyond simple structural organization to influence the overall crystal engineering and materials properties. Studies have shown that halogen-bonded co-crystals often exhibit enhanced stability and modified physicochemical properties compared to their individual components. The directional nature of halogen bonding allows for predictable supramolecular architectures, making it a valuable tool in crystal engineering applications. The formation of segregated layers in halogen-bonded systems reflects the balance between attractive halogen bonding and the tendency of halogenated compounds to minimize contact with non-halogenated regions.

Table 4: Halogen Bonding Parameters in Brominated Indazole Systems

属性

IUPAC Name |

6-bromo-4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXCFVGXKBJLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646469 | |

| Record name | 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-01-7 | |

| Record name | 6-Bromo-4-methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitrosation Method

The nitrosation method is a widely used approach for synthesizing 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde. The following steps outline this process:

Starting Materials : The reaction typically begins with 6-bromoindole and sodium nitrite in an acidic medium.

Reaction Conditions : The mixture is stirred at room temperature, followed by controlled heating to facilitate the reaction. The pH is adjusted to around 2.5 using hydrochloric acid.

Formation of Intermediate : The nitrosation leads to the formation of an oxime intermediate, which subsequently undergoes cyclization to yield the indazole structure.

Isolation and Purification : The product is extracted using ethyl acetate, washed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated to obtain the desired compound.

Vilsmeier-Haack Formylation

This method is particularly effective for introducing the aldehyde functional group into the indazole framework:

Preparation of Vilsmeier Reagent : Anhydrous dimethylformamide (DMF) is treated with phosphorus oxychloride to generate a Vilsmeier reagent.

Addition of Indole : The 6-bromoindole is added dropwise to the Vilsmeier reagent under controlled temperature conditions (0–5 °C), followed by stirring at room temperature for several hours.

Reflux Reaction : The mixture is then heated under reflux for several hours to ensure complete reaction.

Workup : After cooling, a saturated sodium carbonate solution is added to adjust pH, leading to precipitation of the product, which is filtered, dried, and recrystallized.

Comparative Summary of Methods

| Method | Key Steps | Yield (%) | Advantages |

|---|---|---|---|

| Nitrosation | Indole + NaNO₂ in acid | 60–80 | Simple procedure; good for electron-rich indoles |

| Vilsmeier-Haack | DMF + POCl₃ + Indole | 70–90 | High selectivity; effective for introducing aldehyde |

Research indicates that yields can vary significantly based on reaction conditions such as temperature, solvent choice, and reactant ratios:

Temperature Control : Maintaining optimal temperatures during reactions (e.g., 80–90 °C during reflux) can enhance yields and minimize side reactions.

Solvent Selection : Using polar aprotic solvents like DMF has been shown to improve solubility and reactivity of intermediates, thereby increasing overall yield.

Continuous Flow Techniques : Recent studies suggest that employing continuous flow reactors can lead to more consistent yields and reduced formation of by-products compared to batch processes.

The preparation of this compound can be achieved through various synthetic routes, primarily involving nitrosation and Vilsmeier-Haack formylation methods. Each method presents unique advantages and challenges that can be optimized through careful control of reaction conditions and methodologies. Continued research into these preparation methods will further enhance their efficiency and applicability in pharmaceutical synthesis.

化学反应分析

Types of Reactions

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid.

Reduction: 6-Bromo-4-methyl-1H-indazole-3-methanol.

Substitution: 6-Azido-4-methyl-1H-indazole-3-carbaldehyde.

科学研究应用

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex indazole derivatives.

Biology: In the study of enzyme inhibitors and receptor modulators.

Medicine: As a precursor for the development of potential therapeutic agents, particularly in the field of oncology.

Industry: In the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .

相似化合物的比较

Substituent Variations at Position 4

The methyl group at position 4 distinguishes the target compound from analogs with other substituents:

- This fluoro analog is widely used as a research chemical in high-throughput screening .

- 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : While structurally similar, this compound substitutes the indazole ring with indole and replaces methyl with methoxy. The indole moiety introduces different electronic properties, and the methoxy group enhances solubility but may reduce metabolic stability .

Functional Group Variations at Position 3

The carbaldehyde group at position 3 enables nucleophilic addition reactions, making the compound versatile for further derivatization. Key comparisons include:

- Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6): The ester group at position 3 offers stability under acidic conditions but requires hydrolysis for further functionalization. This compound has a high structural similarity score (0.99) to the target, underscoring its relevance in synthetic pathways .

- 6-Bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7): Lacking the 4-methyl group, this analog exhibits reduced lipophilicity (similarity score: 0.87), which may impact membrane permeability in biological systems .

Halogen Substitution Effects

- 6-Chloro-1H-indazole-3-carbaldehyde (CAS 885521-37-9): Substituting bromine with chlorine reduces molecular weight (MW ≈ 221.6 g/mol) and alters electronic properties. Chlorine’s lower atomic radius and electronegativity may weaken halogen bonding in protein-ligand interactions compared to bromine .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Lipophilicity and Bioavailability : The 4-methyl group in the target compound enhances lipophilicity (logP ≈ 2.5) compared to the fluoro analog (logP ≈ 1.8), favoring passive diffusion across biological membranes .

- Reactivity : The carbaldehyde group undergoes faster Schiff base formation than ester derivatives, enabling efficient conjugation with amines in drug candidate synthesis .

- Halogen Effects : Bromine’s polarizability strengthens halogen bonding in protein-ligand interactions compared to chlorine, as observed in kinase inhibition assays .

生物活性

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is a significant compound in the indazole family, characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde functional group at the 3rd position of the indazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition.

- Molecular Formula: C₈H₇BrN₂O

- Molecular Weight: Approximately 227.05 g/mol

The structural characteristics of this compound contribute to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator of protein kinases, which are critical in cellular signaling pathways. The presence of both the bromine atom and the aldehyde group enhances its binding affinity to these biological targets, leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits various kinases involved in cell proliferation and survival.

- Induction of Apoptosis: It activates specific signaling pathways that lead to programmed cell death in cancer cells.

- Interaction with Biomolecules: It demonstrates potential antimicrobial and anti-inflammatory properties through its interaction with different biomolecules.

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. For instance, it has been reported to induce apoptosis in various cancer cell lines by activating apoptotic pathways.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | Induction of apoptosis |

| KMS-12 BM (Multiple Myeloma) | 1.4 | Kinase inhibition |

Enzymatic Activity

The compound has shown significant inhibitory effects on several kinases:

| Kinase | IC₅₀ (nM) | Biological Relevance |

|---|---|---|

| Pim-1 | 0.4 | Involved in cell cycle regulation |

| CDK8 | 53 | Regulates transcription and cell proliferation |

Case Studies

-

Study on Anticancer Properties:

A study evaluated the effects of this compound on HCT116 colon cancer cells. The results demonstrated a significant reduction in cell viability, with an IC₅₀ value of 0.64 µM, indicating strong potential for use in cancer therapy . -

Inhibition of Protein Kinases:

Research highlighted its role as a selective inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), showcasing IC₅₀ values below 1 nM, which underscores its potential as a therapeutic agent against malignancies driven by these kinases .

Comparison with Similar Compounds

The unique combination of substituents on the indazole ring gives this compound distinct chemical and biological properties compared to similar compounds:

| Compound Name | Structural Features |

|---|---|

| 6-Bromo-1H-indazole-3-carbaldehyde | Bromine at position 6 |

| 4-Methyl-1H-indazole-3-carbaldehyde | Methyl group at position 4 |

| 6-Bromo-4-formyl-1H-indazole | Formyl group instead of aldehyde |

This comparison highlights how the presence of both bromine and methyl groups contributes to its unique reactivity and biological activity.

常见问题

Q. What are the recommended synthetic routes for 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves functionalization of the indazole core. A common approach is:

- Bromination and Formylation: Start with 4-methyl-1H-indazole, introduce bromine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). Subsequent formylation at the 3-position can be achieved via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl precursor using MnO₂ in dichloromethane .

- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the aldehyde product. Monitor reaction progress using TLC with UV visualization.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The aldehyde proton typically appears as a singlet at δ ~9.8–10.2 ppm. The bromine substituent deshields adjacent protons, causing downfield shifts (e.g., H-5 and H-7 in the indazole ring).

- ¹³C NMR: The aldehyde carbon resonates at δ ~190–195 ppm. Confirm methyl (C-4) and bromine (C-6) positions via DEPT-134.

- Mass Spectrometry (HRMS): Use ESI or EI-MS to confirm the molecular ion peak ([M+H]⁺ for C₁₀H₈BrN₂O⁺, expected m/z ≈ 265.98).

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane) and refine using SHELXL .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Methodological Answer:

- Iterative Model Testing: Use SHELX programs (e.g., SHELXL) to test alternative refinement models. For example:

- Check for disorder in the aldehyde group or bromine position by refining occupancy factors.

- Validate hydrogen bonding and π-stacking interactions using Olex2 or Mercury.

- Data Quality Metrics: Ensure data-to-parameter ratios > 10 and R-factors < 0.05. If discrepancies persist, re-examine data collection (e.g., crystal decay or twinning) .

Q. How to design experiments probing the reactivity of the aldehyde group in this compound?

Methodological Answer:

- Nucleophilic Additions: React with hydroxylamine or hydrazines to form oximes/hydrazones. Monitor by ¹H NMR for disappearance of the aldehyde peak (δ ~10 ppm).

- Reductive Amination: Use NaBH₃CN or STAB in the presence of primary amines. Optimize solvent (MeOH/THF) and pH to avoid side reactions (e.g., over-reduction).

- Cross-Coupling: Explore Pd-catalyzed reactions (Suzuki-Miyaura) by substituting the bromine group while preserving the aldehyde .

Q. How should researchers address conflicting biological activity data in pharmacological studies?

Methodological Answer:

- Assay Optimization: Control variables such as solvent (DMSO concentration ≤1%), cell line viability, and incubation time.

- Dose-Response Curves: Perform triplicate experiments with IC₅₀ calculations to identify outliers.

- Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation (e.g., aldehyde oxidation) explains inconsistent results .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Thermal Stability: Heat samples in DMSO or aqueous buffer (pH 4–9) at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS.

- Light Sensitivity: Expose to UV (254 nm) and monitor aldehyde conversion to carboxylic acid using IR (loss of C=O stretch at ~1700 cm⁻¹).

- Storage Recommendations: Store at 2–8°C in amber vials under inert atmosphere to prevent oxidation .

Data Analysis and Interpretation

Q. How to reconcile discrepancies in spectroscopic data across research groups?

Methodological Answer:

- Collaborative Validation: Share raw NMR (FID files) or crystallographic data (CIFs) for independent refinement.

- Solvent/Shift Referencing: Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS).

- Dynamic Effects: Consider tautomerism (e.g., aldehyde ↔ enol forms) in solution, which may explain variable NMR shifts .

Q. What computational tools can predict reactivity or binding modes of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Docking Studies: Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Parameterize the aldehyde group for flexible docking.

- MD Simulations: Run GROMACS simulations to assess stability in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。